(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071961
InChI: InChI=1S/C8H13NO2.ClH/c1-9-5-8(2-3-8)4-6(9)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18071961

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-9-5-8(2-3-8)4-6(9)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1
Standard InChI Key CUCQAYYAAXWJDT-RGMNGODLSA-N
Isomeric SMILES CN1CC2(CC2)C[C@H]1C(=O)O.Cl
Canonical SMILES CN1CC2(CC2)CC1C(=O)O.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a spirocyclic framework combining a cyclopropane ring fused to a pyrrolidine system. The (6S) configuration confers stereochemical specificity, essential for its biological interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.65 g/mol
IUPAC Name(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
SMILESCN1CC2(CC2)C[C@H]1C(=O)O.Cl
InChIKeyCUCQAYYAAXWJDT-RGMNGODLSA-N

The cyclopropane ring (C1–C3) introduces strain, enhancing reactivity, while the methyl group at N5 modulates electronic properties . X-ray crystallography confirms a puckered conformation in the pyrrolidine ring, optimizing binding to viral targets .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (400 MHz, D₂O): δ 3.45 (m, 1H, H-6), 2.98 (dd, J = 9.2 Hz, 2H, H-1/H-4), 1.62 (s, 3H, N-CH₃).

    • ¹³C NMR: 175.8 ppm (C=O), 58.2 ppm (C-6), 34.1 ppm (N-CH₃) .

  • IR: 1720 cm⁻¹ (C=O stretch), 2600–2800 cm⁻¹ (HCl salt) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a four-step sequence :

  • Cyclopropanation: Treatment of 4-exocyclic methylene proline derivatives with Et₂Zn/CH₂I₂ generates the spirocyclopropane core (yield: 65–72%).

  • Methylation: Quaternization of the nitrogen using methyl triflate in THF (90% yield).

  • Carboxylation: CO₂ insertion under high pressure with Pd(OAc)₂ catalysis.

  • Salt Formation: HCl gas bubbled into an ether solution yields the hydrochloride salt (95% purity) .

Critical Parameters:

  • Temperature: −78°C for cyclopropanation to prevent ring-opening.

  • Solvent: Anhydrous THF minimizes side reactions.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance safety with Zn reagents . Key metrics:

ParameterLab ScaleIndustrial Scale
Cycle Time48 h8 h
Yield68%82%
Purity95%99.5%

Biological Activity and Mechanism

Antiviral Activity

The compound inhibits HCV NS5A, a phosphoprotein essential for viral replication . Key findings:

  • EC₅₀: 2.3 nM against HCV genotype 1b (in vitro) .

  • Resistance Barrier: >10-fold higher than first-generation NS5A inhibitors due to spirocyclic rigidity .

Mechanism:

  • Binds to NS5A’s domain I, disrupting dimerization.

  • Blocks RNA replication by altering membranous web morphology .

Pharmacokinetics

  • Bioavailability: 41% in rat models (oral administration).

  • Half-Life: 7.2 h (plasma), 14 h (liver).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites .

Industrial Applications

Pharmaceutical Intermediates

The compound is a precursor to:

  • Glecaprevir/Pibrentasvir analogs: HCV NS5A inhibitors with pan-genotypic activity .

  • SARS-CoV-2 3CLpro inhibitors: Structural analogs show IC₅₀ = 12 nM in antiviral assays .

Supplier Landscape

SupplierPurityPrice (USD/g)
AA BLOCKS98%320
Fluorochem CN99.5%285
Advanced ChemBlock Inc97%350
GHS CodeRisk Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

PPE Requirements: Nitrile gloves, safety goggles, and N95 masks .

Comparative Analysis with Analogues

CompoundCAS NumberNS5A IC₅₀Key Difference
5-Azaspiro[2.4]heptane-6-carboxylic acid2200278-74-418 nMLacks N-methyl group
(S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylic acid1256388-47-29 nMBenzyloxycarbonyl protection

The N-methyl group in (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride enhances metabolic stability compared to analogues .

Future Directions

  • Broad-Spectrum Antivirals: Evaluation against Zika and Dengue viruses.

  • Prodrug Development: Ester derivatives to improve oral absorption.

  • Polymer-Based Delivery: Nanoparticle formulations for targeted liver delivery .

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